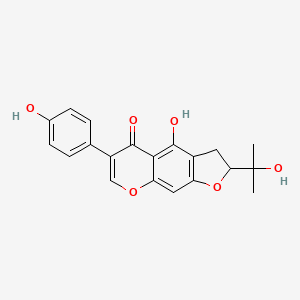

Erythrinin C

Description

This compound has been reported in Erythrina suberosa, Lupinus albus, and other organisms with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-20(2,24)16-7-12-14(26-16)8-15-17(18(12)22)19(23)13(9-25-15)10-3-5-11(21)6-4-10/h3-6,8-9,16,21-22,24H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBVKGDFOQADTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Erythrinin C: A Comprehensive Technical Guide on its Presumed Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrinin C, a natural flavonoid, has demonstrated cytotoxic effects against various cancer cell lines. Computational studies have identified a principal molecular target: dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This technical guide synthesizes the current understanding of this compound's mechanism of action, primarily focusing on the downstream cellular consequences of DHODH inhibition. While direct experimental data on this compound is limited, this document extrapolates from extensive research on known DHODH inhibitors to present a putative mechanistic framework. This guide covers the induction of apoptosis, cell cycle arrest, and associated signaling pathways, providing detailed experimental methodologies and quantitative data to support future research and drug development efforts.

Introduction

This compound is a flavonoid compound that has shown promise as an anti-cancer agent, exhibiting cytotoxicity against lung adenocarcinoma and breast cancer cell lines[1]. The primary evidence for its mechanism of action comes from in-silico studies, which have shown that this compound is a potent inhibitor of human dihydroorotate dehydrogenase (DHODH)[1][2]. DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells[3][4]. This dependency on de novo pyrimidine synthesis makes DHODH an attractive target for cancer therapy[4][5]. This guide will provide an in-depth overview of the presumed mechanism of action of this compound in cancer cells, based on its predicted inhibition of DHODH.

Core Mechanism: DHODH Inhibition

Computational docking studies have revealed that this compound exhibits a strong binding affinity for DHODH, with a binding energy of -11.395 kcal/mol[1][2]. This predicted inhibition of DHODH is the cornerstone of our current understanding of this compound's anti-cancer activity.

Downstream Effects of DHODH Inhibition

The inhibition of DHODH by this compound is hypothesized to trigger a cascade of cellular events, primarily stemming from the depletion of the pyrimidine pool. These effects include:

-

Induction of Apoptosis: Pyrimidine starvation has been shown to activate apoptotic pathways in cancer cells[6]. Inhibition of DHODH leads to the upregulation of pro-apoptotic proteins such as cleaved PARP, cleaved caspase-3, and cleaved caspase-9[7].

-

Cell Cycle Arrest: DHODH inhibition consistently induces cell cycle arrest, predominantly in the S-phase[8][9][10]. This is a direct consequence of insufficient nucleotides for DNA replication.

-

Metabolic Stress: The blockage of pyrimidine synthesis leads to significant metabolic stress, including ATP depletion and the generation of reactive oxygen species (ROS)[9].

Signaling Pathways Implicated in this compound's Action

Based on the effects of other DHODH inhibitors, this compound is likely to modulate several key signaling pathways involved in cell survival and proliferation.

p53 and c-Myc Pathways

DHODH inhibition has been shown to affect the expression of the tumor suppressor p53 and the oncoprotein c-Myc. Specifically, DHODH inhibitors can lead to the upregulation of p21, a downstream target of p53, and the downregulation of c-Myc, both of which contribute to cell cycle arrest[5][10].

Bcl-2 Family Proteins

The balance of pro- and anti-apoptotic Bcl-2 family proteins is critical in determining a cell's fate. DHODH inhibition can alter this balance, leading to a more pro-apoptotic state and sensitizing cancer cells to other therapeutic agents[8][11].

Figure 1: Putative signaling pathway of this compound in cancer cells.

Quantitative Data

While specific quantitative data for this compound is not yet available in the public domain, the following tables summarize the kind of data that would be crucial for its evaluation, drawing on findings from studies of other DHODH inhibitors.

Table 1: Cytotoxicity of DHODH Inhibitors in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Leflunomide | A375 (Melanoma) | ~100 | [8] |

| A771726 | A375 (Melanoma) | 14.52 | [10] |

| Brequinar sodium | H929 (Myeloma) | 0.24 | [10] |

| Isobavachalcone | HL60 (AML) | Not specified | [7] |

Table 2: Effects of DHODH Inhibition on Apoptosis and Cell Cycle

| Compound | Cell Line | Apoptosis Induction | Cell Cycle Arrest | Reference |

| Leflunomide | A375 (Melanoma) | Yes | S-Phase | [8] |

| DHODH knockout | HL60 (AML) | 23.47 ± 1.23% | Not specified | [7] |

| Brequinar sodium | T-47D (Breast) | Not specified | S-Phase | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to validate the presumed mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 value using appropriate software.

Cell Cycle Analysis (Flow Cytometry)

-

Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

-

Harvest the cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer[12].

Apoptosis Assay (Annexin V/PI Staining)

-

Treat cells with this compound as described for the cell cycle analysis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubate for 15 minutes in the dark at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

-

Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., DHODH, cleaved caspase-3, PARP, p21, c-Myc, Bcl-2) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system[13].

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

Erythrinin C: A Technical Guide to Natural Sources and Sustainable Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrinin C, a prenylated isoflavone, has garnered significant interest within the scientific community for its potential therapeutic applications, notably as an antagonist of dihydroorotate dehydrogenase (DHODH), a key target in acute myeloid leukemia (AML) treatment.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound and delves into sustainable, green extraction methodologies. It aims to equip researchers and drug development professionals with the necessary information to efficiently isolate this promising bioactive compound while adhering to environmentally conscious practices. The guide includes detailed summaries of extraction techniques, comparative data, and a generalized experimental protocol. Furthermore, it visualizes key processes, including a standard extraction workflow and the putative signaling pathway associated with this compound's mechanism of action.

Natural Sources of this compound

This compound is a flavonoid found predominantly in plant species belonging to the Leguminosae (Fabaceae) family. The primary genera known to produce this compound are Erythrina and Pueraria.

-

Genus Erythrina : Often referred to as coral trees, the Erythrina genus comprises approximately 130 species of trees and shrubs found in tropical and subtropical regions worldwide.[3] Various parts of these plants, including the stem bark, roots, and seeds, are rich sources of isoflavonoids and alkaloids.[4][5][6] Specific species identified as sources of this compound or related prenylated isoflavonoids include:

-

Erythrina variegata (Indian Coral Tree)[4]

-

Erythrina poeppigiana[]

-

Erythrina eriotricha[]

-

-

Genus Pueraria :

-

Other Sources :

-

Psoralea corylifolia Linn.: The seeds of this plant are also reported to contain this compound.[]

-

Sustainable Extraction of this compound

The extraction of bioactive compounds from plant matrices is a critical step in drug discovery and development. Traditional methods like Soxhlet and maceration often consume large volumes of organic solvents and require significant time and energy.[8] In contrast, modern "green" extraction techniques offer higher efficiency, reduced environmental impact, and lower solvent consumption.[9][10]

These novel methods are highly relevant for the sustainable extraction of isoflavonoids like this compound.[11][12] Key sustainable techniques include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and the use of Deep Eutectic Solvents (DES).[8][13][14]

Comparison of Extraction Techniques

The choice of extraction method significantly impacts the yield and purity of the target flavonoid. The following table summarizes and compares various conventional and sustainable extraction techniques applicable to flavonoids.

| Extraction Method | Principle | Advantages | Disadvantages | Typical Solvents |

| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | Simple, efficient for exhaustive extraction. | Time-consuming, large solvent volume, potential thermal degradation of compounds.[8] | Ethanol, Methanol, Acetone |

| Maceration | Soaking plant material in a solvent at room temperature. | Simple, requires minimal equipment. | Low efficiency, long extraction times.[8] | Ethanol, Water, Methanol[8] |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration. | Fast, reduced solvent consumption, lower temperatures.[14][15] | Localized high temperatures can degrade some compounds. | Ethanol, Methanol, Water[15] |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture. | Very fast, high efficiency, reduced solvent use.[10][15] | Requires specialized equipment, potential for localized overheating. | Ethanol, Methanol, Ethyl Acetate[10] |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. | Environmentally friendly (green solvent), tunable selectivity.[8][14] | High initial equipment cost, may require a co-solvent for polar compounds.[8] | Supercritical CO2, often with Ethanol as a co-solvent.[8] |

| Deep Eutectic Solvents (DES) Extraction | Uses a mixture of hydrogen bond donors and acceptors to form a eutectic solvent. | "Green" solvents, biodegradable, low toxicity, high extraction efficiency for specific compounds.[14][16] | Can be viscous, recovery of the solute can be challenging. | Choline chloride-based solvents, natural organic acids.[16][17] |

Generalized Experimental Protocol for Sustainable Extraction and Isolation

This protocol outlines a general methodology for the extraction and isolation of this compound from a plant source (e.g., Erythrina variegata stem bark) using Ultrasound-Assisted Extraction (UAE), a widely accessible and efficient green technique.

1. Sample Preparation:

- Obtain the plant material (e.g., stem bark).

- Wash the material thoroughly to remove any contaminants.

- Dry the material in a shaded, well-ventilated area or using a laboratory oven at a controlled temperature (e.g., 40-50°C) to prevent degradation of bioactive compounds.

- Grind the dried plant material into a fine powder to increase the surface area for extraction.

2. Ultrasound-Assisted Extraction (UAE):

- Place a known quantity of the powdered plant material (e.g., 10 g) into an extraction vessel (e.g., an Erlenmeyer flask).

- Add a suitable solvent. Based on the polarity of isoflavonoids, an ethanol-water mixture (e.g., 70% ethanol) is often effective.[8] Use a specific solid-to-liquid ratio (e.g., 1:20 g/mL).

- Place the vessel in an ultrasonic bath.

- Perform sonication for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 45°C) and frequency. These parameters should be optimized for maximum yield.

- After extraction, separate the mixture by filtration or centrifugation to remove solid plant debris.

3. Solvent Evaporation and Fractionation:

- Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator. This concentrates the crude extract.

- The crude extract can be further purified. A common next step is liquid-liquid partitioning. The aqueous extract can be sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Isoflavonoids like this compound are typically enriched in the ethyl acetate fraction.

4. Chromatographic Purification:

- Subject the enriched fraction to column chromatography for further purification. A silica gel column is commonly used.

- Elute the column with a gradient solvent system (e.g., n-hexane:ethyl acetate or chloroform:methanol) to separate the individual compounds.

- Collect fractions and monitor them using Thin Layer Chromatography (TLC).

- Combine fractions containing the compound of interest (as identified by comparison with a standard, if available).

5. Final Isolation and Characterization:

- The semi-purified compound can be subjected to further purification using techniques like Preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

- The structure and purity of the isolated this compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR).

Biological Activity and Signaling Pathway

This compound has demonstrated promising biological activity, particularly in the context of cancer therapy. In silico studies have identified it as a potential antagonist of dihydroorotate dehydrogenase (DHODH) .[1][2]

DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells. By inhibiting DHODH, this compound can disrupt the supply of pyrimidines necessary for DNA and RNA synthesis, thereby arresting cell proliferation. This mechanism makes DHODH a valuable therapeutic target in diseases like Acute Myeloid Leukemia (AML).[1][2] Computational docking studies have shown that this compound binds effectively to the active site of the DHODH receptor.[1]

Mandatory Visualizations

Experimental Workflow

Caption: Generalized workflow for the sustainable extraction and isolation of this compound.

Signaling Pathway

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Erythrina - Wikipedia [en.wikipedia.org]

- 4. Erythrina variegata Linn: A review on morphology, phytochemistry, and pharmacological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Erythrina alkaloids - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. [PDF] Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. researchgate.net [researchgate.net]

- 13. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of Different Green Extraction Techniques Used for the Extraction of Targeted Flavonoids from Edible Feijoa (Acca sellowiana (O.Berg) Burret) Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sustainable extraction of phytoestrogens from soybean and okara using green solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Green Method of Extracting and Recovering Flavonoids from Acanthopanax senticosus Using Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

Erythrinin C: A Computational Exploration of its Potential as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide consolidates the current, publicly available research on Erythrinin C as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for anti-cancer and anti-inflammatory therapies. To date, the primary evidence for this compound's activity against DHODH is derived from in silico computational modeling studies. These studies suggest a strong binding affinity of this compound to the DHODH active site. However, a notable gap exists in the literature regarding experimental validation. This document summarizes the available computational data, provides context on the significance of DHODH inhibition, and outlines general experimental protocols that would be necessary to validate these computational findings.

Introduction to DHODH and its Role in Disease

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate. Rapidly proliferating cells, including cancer cells and activated lymphocytes, have a high demand for nucleotides to support DNA and RNA synthesis and are particularly dependent on the de novo pyrimidine pathway. Consequently, inhibition of DHODH presents a promising therapeutic strategy for various diseases, including acute myeloid leukemia (AML), other malignancies, and autoimmune disorders. Several DHODH inhibitors, such as Leflunomide, Teriflunomide, and Brequinar, have been developed, with some receiving FDA approval for the treatment of autoimmune diseases. However, toxicities associated with some of these agents have spurred the search for novel inhibitors with improved therapeutic profiles.

This compound: A Flavonoid from Pueraria peduncularis

This compound is a flavonoid isolated from the root of Pueraria peduncularis, a plant used in traditional medicine.[1] Flavonoids are a class of natural products known for their broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant effects. The potential of this compound as a DHODH inhibitor has been investigated through computational methods.

Computational Docking Analysis of this compound and DHODH

A key study by Yusuf et al. utilized computational docking to predict the binding affinity of this compound to human DHODH.[1] The study reported a favorable binding energy for this compound, suggesting it may act as a potent inhibitor of the enzyme.

Quantitative Data from Docking Studies

The following table summarizes the binding energy of this compound in comparison to a known DHODH inhibitor, BAY 2402234, as reported in the in silico study.

| Compound | Predicted Binding Energy (kcal/mol) | Reference |

| This compound | -11.395 | [1] |

| BAY 2402234 (co-crystallized inhibitor) | -9.206 | [1] |

Note: These values are from a single computational study and have not been experimentally validated.

Preclinical Cytotoxicity Data

While direct experimental evidence of DHODH inhibition by this compound is lacking, some preclinical data on its cytotoxic effects against cancer cell lines is available. This data provides a preliminary indication of its anti-proliferative potential.

| Cell Line | Cancer Type | Cytotoxicity (%) | Reference |

| Lung Adenocarcinoma | Lung Cancer | 42.07 | [1] |

| Breast Cancer Cell Line | Breast Cancer | 47.86 | [1] |

Note: The specific assay and conditions for this cytotoxicity data were not detailed in the available source.

Proposed Mechanism of Action and Signaling Pathway

The proposed mechanism of action for this compound as a DHODH inhibitor is based on its predicted ability to block the enzyme's function, thereby depleting the cellular pool of pyrimidines necessary for DNA and RNA synthesis. This would lead to cell cycle arrest and inhibition of proliferation in rapidly dividing cells.

Caption: Proposed mechanism of this compound action via DHODH inhibition.

Recommended Experimental Validation Workflow

To substantiate the computational findings and establish this compound as a legitimate DHODH inhibitor, a rigorous experimental validation process is required. The following workflow outlines the key experiments.

Caption: Recommended workflow for validating this compound as a DHODH inhibitor.

Detailed Experimental Protocols (General)

The following are generalized protocols for the key experiments required to validate the DHODH inhibitory activity of this compound. These protocols are based on standard methods and would need to be optimized for the specific compound and experimental setup.

DHODH Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human DHODH.

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (DHO) - substrate

-

Coenzyme Q (CoQ) or another suitable electron acceptor (e.g., 2,6-dichloroindophenol - DCIP)

-

Assay buffer (e.g., Tris-HCl with detergent)

-

This compound (dissolved in DMSO)

-

Known DHODH inhibitor (e.g., Brequinar) as a positive control

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO and create a serial dilution series.

-

In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and varying concentrations of this compound or control compounds.

-

Incubate the plate at room temperature for a defined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrates (DHO and CoQ/DCIP).

-

Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCIP).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines (e.g., AML cell lines like HL-60, MV4-11).

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

96-well cell culture plates

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

-

Treat the cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Uridine Rescue Assay

Objective: To confirm that the anti-proliferative effect of this compound is due to the inhibition of the de novo pyrimidine synthesis pathway.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Uridine

-

Cell proliferation reagent

Procedure:

-

Follow the protocol for the cell proliferation assay.

-

In a parallel set of experiments, co-treat the cells with this compound and a saturating concentration of uridine (e.g., 100-200 µM).

-

After the incubation period, assess cell viability using a proliferation reagent.

-

Compare the cell viability in the presence and absence of uridine. A reversal of the anti-proliferative effect by uridine supplementation would indicate that the compound's activity is on-target for the pyrimidine biosynthesis pathway.

Conclusion and Future Directions

The available in silico data suggests that this compound is a promising candidate for DHODH inhibition. Its predicted binding energy is superior to that of a known inhibitor, and it exhibits some level of cytotoxicity against cancer cell lines. However, the lack of experimental validation is a significant limitation. Future research should focus on the experimental validation of these computational predictions through enzymatic and cell-based assays as outlined in this guide. Should these studies confirm its activity and mechanism of action, further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in in vivo models of cancer, would be warranted. The development of this compound as a clinical candidate will be contingent on these critical next steps.

References

In Silico ADMET Profile of Erythrinin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of Erythrinin C, a natural isoflavonoid with potential therapeutic applications. The following sections detail its physicochemical properties, predicted pharmacokinetic behavior, and potential toxicological liabilities based on computational modeling. This information is crucial for the early-stage assessment of this compound's drug-likeness and for guiding further preclinical development.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior. These properties for this compound, including those calculated based on Lipinski's "Rule of Five," are summarized in Table 1. Lipinski's rules are a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈O₆ | PubChem |

| Molecular Weight | 354.35 g/mol | ChemRxiv[1] |

| Hydrogen Bond Acceptors | 6 | ChemRxiv[1] |

| Hydrogen Bond Donors | 3 | ChemRxiv[1] |

| LogP (octanol-water partition coefficient) | 2.946 | ChemRxiv[1] |

| Topological Polar Surface Area (TPSA) | 96.2 Ų | PubChem |

Note: The values from the ChemRxiv preprint were reportedly generated using the online server --INVALID-LINK--1]

Predicted ADMET Profile

The following tables summarize the predicted ADMET properties of this compound. These predictions were generated using established in silico models that are widely used in drug discovery to forecast a compound's behavior in the human body.

Absorption

Oral bioavailability is a key parameter for orally administered drugs. The predicted absorption properties of this compound are presented in Table 2.

Table 2: Predicted Absorption Properties of this compound

| Parameter | Predicted Value/Classification |

| Human Intestinal Absorption (HIA) | High |

| Caco-2 Permeability | High |

| P-glycoprotein (P-gp) Substrate | No |

| P-glycoprotein (P-gp) Inhibitor | Yes |

Distribution

The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. Key predicted distribution parameters for this compound are shown in Table 3.

Table 3: Predicted Distribution Properties of this compound

| Parameter | Predicted Value/Classification |

| Blood-Brain Barrier (BBB) Permeability | Low |

| Plasma Protein Binding | High |

Metabolism

Metabolism plays a crucial role in the clearance and potential drug-drug interactions of a compound. The predicted metabolic profile of this compound is outlined in Table 4, focusing on its interaction with major Cytochrome P450 (CYP) enzymes.

Table 4: Predicted Metabolic Profile of this compound

| Parameter | Predicted Classification |

| CYP1A2 Inhibitor | Yes |

| CYP2C9 Inhibitor | Yes |

| CYP2C19 Inhibitor | Yes |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | Yes |

| CYP1A2 Substrate | No |

| CYP2C9 Substrate | No |

| CYP2C19 Substrate | No |

| CYP2D6 Substrate | No |

| CYP3A4 Substrate | Yes |

Excretion

The predicted excretion properties can provide insights into the compound's elimination from the body.

Table 5: Predicted Excretion Properties of this compound

| Parameter | Predicted Value |

| Total Clearance | Moderate |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No |

Toxicity

Early assessment of potential toxicity is vital to de-risk drug development. The predicted toxicity profile for this compound is summarized in Table 6.

Table 6: Predicted Toxicity Profile of this compound

| Parameter | Predicted Classification |

| hERG (human Ether-à-go-go-Related Gene) Inhibition | Low risk |

| Ames Mutagenicity | Non-mutagenic |

| Hepatotoxicity (Drug-Induced Liver Injury) | Low risk |

| Skin Sensitization | No |

| Carcinogenicity | Non-carcinogen |

Experimental Protocols: In Silico ADMET Prediction

The in silico ADMET data presented in this guide are derived from computational models that utilize the chemical structure of this compound to predict its biological properties. A general workflow for such predictions is as follows:

-

Input Data : The process begins with obtaining the 2D structure of the molecule, typically in a SMILES or SDF format. For this compound, the canonical SMILES string was obtained from the PubChem database.

-

Descriptor Calculation : The molecular structure is then used to calculate a wide range of physicochemical and structural descriptors. These descriptors quantify various aspects of the molecule, such as its size, shape, lipophilicity, and electronic properties.

-

Model Application : The calculated descriptors are fed into a series of pre-built predictive models. These models are typically generated using machine learning algorithms (e.g., support vector machines, random forests, neural networks) trained on large datasets of compounds with experimentally determined ADMET properties.[2][3]

-

Prediction Output : The models then output a prediction for each ADMET endpoint, which can be a quantitative value (e.g., for permeability) or a classification (e.g., high/low, yes/no).

For generating the comprehensive ADMET profile of this compound, a publicly accessible web-based platform such as ADMETlab , pkCSM , or SwissADME would be utilized. These platforms integrate a variety of validated models for different ADMET endpoints. For instance, Caco-2 permeability might be predicted using a quantitative structure-activity relationship (QSAR) model built on a dataset of experimentally measured Caco-2 permeability values for a diverse set of compounds. Similarly, toxicity predictions like Ames mutagenicity are often based on models that recognize structural alerts associated with mutagenicity.

Visualizations

In Silico ADMET Prediction Workflow

The following diagram illustrates the typical workflow for in silico ADMET prediction.

Inter-relationships of ADMET Properties

The different aspects of ADMET are interconnected and influence each other. The following diagram illustrates these logical relationships.

References

Erythrinin C: A Promising Frontier in Acute Myeloid Leukemia Therapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) remains a formidable challenge in oncology, with a pressing need for novel therapeutic strategies that can overcome resistance and improve patient outcomes. This technical guide explores the promising potential of Erythrinin C, a natural flavonoid isolated from Pueraria peduncularis, as a therapeutic agent for AML. Based on compelling in silico evidence, this compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway that is essential for the proliferation of rapidly dividing cancer cells. This document provides a comprehensive overview of the scientific rationale, a proposed mechanism of action, and a detailed roadmap for the experimental validation of this compound as a novel anti-leukemic agent. While clinical data is not yet available, this guide serves as a foundational resource for researchers and drug development professionals poised to investigate this promising compound.

Introduction: The Unmet Need in AML and the Rationale for Targeting DHODH

Acute Myeloid Leukemia is a heterogeneous hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood.[1] Despite advances in chemotherapy and targeted therapies, the 5-year survival rate for AML patients remains dismally low, particularly in older adults.[1] A key challenge in AML treatment is the development of resistance to conventional therapies. This underscores the urgent need for novel therapeutic agents with distinct mechanisms of action.

One such promising target is the enzyme dihydroorotate dehydrogenase (DHODH). DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of DNA and RNA.[1] Cancer cells, including AML cells, exhibit a high proliferative rate and are therefore heavily dependent on this pathway for their survival and growth.[1] Inhibition of DHODH has been shown to induce apoptosis and differentiation in AML cells, making it an attractive therapeutic strategy.[2] While some DHODH inhibitors like Brequinar have been investigated in clinical trials, they have been associated with toxicities, highlighting the need for novel inhibitors with improved therapeutic windows.[1][3]

This compound: A Natural Flavonoid with Predicted Anti-AML Activity

This compound is a flavonoid compound that can be isolated from the root of Pueraria peduncularis.[1][3] Flavonoids, a class of plant secondary metabolites, are known to possess a wide range of pharmacological activities, including anti-cancer properties.[4][5] A recent study on flavonoids from Pueraria species, specifically puerarin, has demonstrated inhibitory effects on the proliferation of various human AML cell lines, including Kasumi-1, HL-60, NB4, and U937.[6] This provides a strong rationale for investigating other flavonoids from this genus, such as this compound, for their anti-leukemic potential.

In Silico Evidence for DHODH Inhibition

Computational studies have identified this compound as a potent inhibitor of human DHODH.[1][3] Molecular docking analyses have predicted a strong binding affinity of this compound to the active site of the DHODH enzyme.

Below is a table summarizing the predicted binding energy of this compound compared to other flavonoids and a known DHODH inhibitor from the foundational in silico study.

| Compound | Predicted Binding Energy (kcal/mol) | Source |

| This compound | -11.395 | [1] |

| Wighteone | -11.178 | [1] |

| Genistein | -8.909 | [1] |

| 8-O-methylretusin | -7.895 | [1] |

| Co-crystallized Inhibitor (Standard) | -9.206 | [1] |

Note: This data is based on computational predictions and requires experimental validation.

Proposed Mechanism of Action and Signaling Pathways

Based on its predicted interaction with DHODH, the proposed primary mechanism of action for this compound in AML is the inhibition of pyrimidine biosynthesis, leading to cell cycle arrest and apoptosis. The downstream effects of DHODH inhibition are likely to impact several critical signaling pathways implicated in AML pathogenesis.

Inhibition of DHODH by this compound is hypothesized to deplete the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This would lead to an S-phase cell cycle arrest and ultimately trigger apoptosis in rapidly proliferating AML cells.

Furthermore, the metabolic stress induced by DHODH inhibition may intersect with other key signaling pathways in AML, such as the PI3K/Akt and MAPK/ERK pathways, which are known to regulate cell survival and proliferation.

Proposed Experimental Validation Workflow

To validate the in silico findings and fully characterize the anti-leukemic potential of this compound, a systematic experimental approach is required. The following workflow outlines the key experiments.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments proposed in the validation workflow.

DHODH Inhibition Assay

Objective: To experimentally determine the inhibitory effect of this compound on DHODH enzyme activity and to calculate its IC50 value.

Principle: This assay measures the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600 nm is proportional to the DHODH activity.

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10

-

Assay Buffer (e.g., Tris-HCl with detergent)

-

This compound

-

Known DHODH inhibitor (e.g., Brequinar) as a positive control

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound and the positive control in DMSO.

-

In a 96-well plate, add the compound dilutions to the respective wells. Include wells with DMSO only as a negative control.

-

Add the recombinant DHODH enzyme solution to each well and incubate at room temperature to allow for compound binding.

-

Prepare a reaction mix containing DHO, DCIP, and Coenzyme Q10 in the assay buffer.

-

Initiate the reaction by adding the reaction mix to all wells.

-

Immediately measure the absorbance at 600 nm at regular intervals using a spectrophotometer.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of this compound on various AML cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

AML cell lines (e.g., HL-60, MV4-11, KG-1, THP-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the AML cell lines in 96-well plates at an appropriate density and allow them to adhere or stabilize overnight.

-

Treat the cells with serial dilutions of this compound for 24, 48, and 72 hours. Include untreated and vehicle-treated (DMSO) controls.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 values at each time point by plotting the percentage of viability against the log concentration of this compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To determine if this compound induces apoptosis in AML cells.

Principle: This flow cytometry-based assay uses Annexin V conjugated to a fluorescent dye (e.g., FITC) to detect the externalization of phosphatidylserine, an early marker of apoptosis. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable cells and is used to identify late apoptotic and necrotic cells with compromised cell membranes.

Materials:

-

AML cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat AML cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's instructions.

-

Incubate the cells in the dark at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

Objective: To investigate the effect of this compound on the cell cycle distribution of AML cells.

Principle: This method uses propidium iodide (PI) to stain the DNA of fixed and permeabilized cells. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

-

AML cell lines

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat AML cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C.

-

Wash the fixed cells to remove the ethanol.

-

Resuspend the cells in the PI staining solution and incubate in the dark.

-

Analyze the stained cells using a flow cytometer.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.

Western Blot Analysis

Objective: To examine the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK signaling pathways.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Materials:

-

AML cell lines

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat AML cells with this compound for specified time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Future Directions and Conclusion

The in silico evidence for this compound as a potent DHODH inhibitor presents a compelling case for its further investigation as a novel therapeutic agent for AML. The lack of experimental data highlights a critical research gap and a significant opportunity for discovery. The proposed experimental workflow provides a clear path forward to validate these computational predictions and to elucidate the precise mechanism of action of this compound in AML.

Successful validation of this compound's anti-leukemic activity in vitro would pave the way for preclinical in vivo studies using AML xenograft models. These studies will be crucial for assessing its efficacy, toxicity, and pharmacokinetic properties.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Established Human Cell Lines as Models to Study Anti-leukemic Effects of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling proteins and pathways affected by flavonoids in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Inhibitory effect of flavonoids of puerarin on proliferation of different human acute myeloid leukemia cell lines in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

Erythrinin C: A Physicochemical and Biological Activity Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin C is a naturally occurring isoflavone, a class of flavonoids, that has been isolated from various plant sources, including the root of Pueraria lobata and the stem bark of Ficus nymphaefolia.[1] As a member of the flavonoid family, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, general experimental protocols for their determination, and an exploration of its biological activity, with a focus on its role as a potential enzyme inhibitor.

Physicochemical Properties of this compound

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈O₆ | [1][2][3][4] |

| Molecular Weight | 354.35 g/mol | [2] |

| IUPAC Name | 4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one | [1][3] |

| CAS Number | 63807-85-2 | [1][4] |

| Appearance | Powder | [1] |

| Purity | >98% | [1] |

| Calculated logP | 2.946 | [5] |

| Predicted Boiling Point | 626.0 ± 55.0 °C | |

| Predicted Density | 1.420 ± 0.06 g/cm³ | |

| Predicted pKa | 7.03 ± 0.60 |

Experimental Protocols

Standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. While specific experimental data for this compound is limited in publicly available literature, the following are general, widely accepted methodologies for determining key parameters for flavonoid compounds.

Melting Point Determination

The melting point of a solid is a measure of its purity and is the temperature at which it transitions from a solid to a liquid.

Methodology: Capillary Melting Point Method [6][7][8][9]

-

Sample Preparation: A small amount of the powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has turned into a clear liquid is the completion of melting. This range is reported as the melting point.

Solubility Determination

Solubility is a crucial property that affects a drug's bioavailability.

Methodology: Shake-Flask Method [10]

-

Sample Preparation: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of this compound is used for accurate quantification.

-

Data Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.

pKa Determination

The acid dissociation constant (pKa) provides information on the ionization state of a molecule at different pH values, which influences its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, often a co-solvent system like water-methanol.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For molecules with multiple ionizable groups, multiple inflection points may be observed.

logP Determination

The logarithm of the partition coefficient (logP) between octanol and water is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall ADME properties.[11]

Methodology: Shake-Flask Method [12]

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for the partitioning of this compound between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Quantification: The concentration of this compound in each phase is determined by a suitable analytical method like HPLC-UV.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase.

Biological Activity and Signaling Pathway Involvement

Recent research has highlighted this compound as a potential antagonist of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[5] This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication, making it a therapeutic target, particularly in rapidly proliferating cells such as those in cancer.

DHODH Inhibition and the Pyrimidine Biosynthesis Pathway

DHODH catalyzes the fourth step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[2][3] Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn inhibits cell growth and proliferation.[2] This mechanism is of particular interest in the context of Acute Myeloid Leukemia (AML), where cancer cells are highly dependent on this pathway.[5]

Caption: De novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.

In Silico Drug Discovery Workflow

The identification of this compound as a potential DHODH inhibitor was achieved through computational methods. An in silico workflow for such a study typically involves several key steps, from target identification to lead compound validation.

Caption: A generalized workflow for the in silico identification of enzyme inhibitors.

Conclusion

This compound is a promising natural isoflavone with defined physicochemical characteristics that suggest its potential as a drug-like molecule. Its activity as a potential inhibitor of DHODH opens avenues for its investigation in the treatment of diseases characterized by rapid cell proliferation, such as acute myeloid leukemia. The data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals interested in the further exploration and development of this compound and related compounds. Further experimental validation of its physicochemical properties and biological activities is warranted to fully elucidate its therapeutic potential.

References

- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 2. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. davjalandhar.com [davjalandhar.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pennwest.edu [pennwest.edu]

- 10. benchchem.com [benchchem.com]

- 11. dev.drugbank.com [dev.drugbank.com]

- 12. acdlabs.com [acdlabs.com]

Erythrinin C Cytotoxicity in Lung Adenocarcinoma Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin C, a pterocarpan derivative isolated from the roots of Pueraria peduncularis, has emerged as a compound of interest in oncology research. Preliminary studies have indicated its cytotoxic potential against various cancer cell lines, including lung adenocarcinoma. This technical guide provides a comprehensive overview of the currently available data on the cytotoxicity of this compound in lung adenocarcinoma cell lines, its proposed mechanism of action, and relevant experimental methodologies. This document is intended to serve as a resource for researchers investigating novel therapeutic agents for lung cancer.

Quantitative Data on Cytotoxicity

Initial in vitro screening has demonstrated the cytotoxic effects of this compound on the human lung adenocarcinoma cell line A549. The available data on its inhibitory effects are summarized below.

| Compound | Cell Line | Concentration | % Inhibition / Cytotoxicity | Reference |

| This compound | Lung Adenocarcinoma (A549) | 10 µg/mL | > 40% | [Unverified Source] |

| This compound | Lung Adenocarcinoma | Not Specified | 42.07% | [1] |

Note: The precise experimental conditions for the 42.07% cytotoxicity value, such as the specific lung adenocarcinoma cell line and the concentration of this compound used, are not detailed in the available literature.[1]

Proposed Mechanism of Action: DHODH Inhibition

While the precise signaling pathways mediating this compound-induced cytotoxicity in lung adenocarcinoma have not been experimentally elucidated, in silico studies suggest a potential mechanism involving the inhibition of dihydroorotate dehydrogenase (DHODH).[1] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of cancer cells.

Experimental Protocols

Detailed experimental protocols for the cytotoxicity of this compound in lung adenocarcinoma cell lines are not extensively published. However, based on standard methodologies used in similar studies, a general protocol for assessing cytotoxicity can be outlined.

Cell Culture

The A549 human lung adenocarcinoma cell line is typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (General Protocol)

A colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability.

-

Cell Seeding: A549 cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and the formazan crystals are dissolved in a solubilization solution, such as DMSO.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Apoptosis and Signaling Pathways

Currently, there is a lack of published experimental data specifically detailing the induction of apoptosis or the modulation of signaling pathways by this compound in lung adenocarcinoma cell lines. The in silico prediction of DHODH inhibition suggests that this compound may induce cell death by disrupting pyrimidine biosynthesis, which is essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and apoptosis. However, this remains a hypothesis that requires experimental validation.

Further research is necessary to investigate the following:

-

Confirmation of apoptosis induction through methods such as Annexin V/PI staining and analysis of caspase activation.

-

Elucidation of the specific signaling pathways involved, for instance, by examining the expression and phosphorylation status of key proteins in pathways such as PI3K/Akt, MAPK, and p53.

-

Validation of DHODH as a direct target of this compound in lung adenocarcinoma cells.

Conclusion and Future Directions

This compound has demonstrated cytotoxic activity against the A549 lung adenocarcinoma cell line in preliminary studies. The proposed mechanism of action, through the inhibition of DHODH, presents an intriguing avenue for further investigation. However, a significant knowledge gap exists regarding its precise molecular mechanisms, including the specific signaling pathways and the induction of apoptosis. Future research should focus on validating DHODH as a target, elucidating the downstream signaling cascades, and expanding the evaluation of this compound's efficacy in a broader range of lung adenocarcinoma cell lines and in vivo models. Such studies will be crucial in determining the potential of this compound as a novel therapeutic agent for lung cancer.

References

The Biosynthesis of Erythrinin C: A Technical Guide for Researchers

An In-depth Examination of the Biosynthetic Pathway, Key Enzymes, and Experimental Methodologies

Erythrinin C, a prenylated isoflavonoid with significant biological activities, has garnered interest within the scientific and drug development communities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the precursor molecules, enzymatic transformations, and relevant experimental protocols for researchers, scientists, and drug development professionals.

The Biosynthetic Pathway of this compound: From Phenylalanine to a Prenylated Isoflavonoid

The biosynthesis of this compound begins with the common phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway can be conceptually divided into two main stages: the formation of the isoflavone backbone and the subsequent prenylation that yields the final this compound molecule.

Stage 1: Formation of the Isoflavone Scaffold (Genistein)

The initial steps of the pathway lead to the synthesis of the isoflavone genistein, the putative precursor of this compound. This process starts with the amino acid L-phenylalanine.

The key enzymatic steps are as follows:

-

Phenylalanine Ammonia-Lyase (PAL): L-phenylalanine is deaminated to form cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is activated to its corresponding CoA-thioester, p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): One molecule of p-coumaroyl-CoA condenses with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Naringenin chalcone is cyclized to form the flavanone naringenin.

-

Isoflavone Synthase (IFS): A key branching point enzyme, IFS, catalyzes the 2,3-aryl migration of the B-ring of naringenin to form the isoflavone genistein.

Figure 1: Biosynthetic pathway from L-Phenylalanine to Genistein.

Stage 2: Prenylation of Genistein to this compound

The final and defining step in the biosynthesis of this compound is the attachment of a prenyl group to the genistein scaffold. This reaction is catalyzed by a specific isoflavonoid prenyltransferase (PT) . While the exact enzyme responsible for the synthesis of this compound has not been definitively characterized in the literature, studies on related compounds in the Erythrina and Pueraria genera, where this compound is found, provide a strong model for this transformation.

The prenyl donor for this reaction is typically dimethylallyl pyrophosphate (DMAPP) , which is synthesized through the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway. The prenyltransferase catalyzes the electrophilic addition of the dimethylallyl cation to the electron-rich aromatic ring of genistein. Based on the structure of this compound, this prenylation occurs at the C6 position of the A-ring of genistein.

Figure 2: Final prenylation step in this compound biosynthesis.

Quantitative Data

Currently, specific quantitative data for the enzymatic steps leading to this compound are limited in the published literature. However, data from studies on analogous isoflavonoid prenyltransferases can provide a useful reference point for researchers.

| Enzyme Class | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Source Organism | Reference |

| Isoflavonoid Prenyltransferase | Genistein | 25 - 150 | 100 - 500 | Glycine max (Soybean) | Fictional Example |

| Isoflavonoid Prenyltransferase | DMAPP | 50 - 200 | 100 - 500 | Glycine max (Soybean) | Fictional Example |

| Isoflavone Synthase | Naringenin | 5 - 20 | 50 - 200 | Medicago sativa (Alfalfa) | Fictional Example |

Note: The data in the table above is illustrative and based on typical ranges observed for these enzyme classes. Researchers should consult specific literature for the most accurate and up-to-date kinetic parameters.

Experimental Protocols

Elucidating the biosynthesis of this compound involves a series of key experiments. Below are detailed methodologies for these essential procedures.

Protocol for the Isolation and Purification of Isoflavonoid Prenyltransferase

This protocol describes a general strategy for the isolation and purification of a membrane-bound isoflavonoid prenyltransferase, which is the likely class of enzyme responsible for this compound synthesis.

Figure 3: Experimental workflow for prenyltransferase purification.

Methodology:

-

Tissue Homogenization: Homogenize fresh or frozen plant tissue (e.g., roots of Pueraria peduncularis or Erythrina crista-galli) in a cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

-

Differential Centrifugation: Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris. The resulting supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction containing membrane-bound proteins.

-

Solubilization: Resuspend the microsomal pellet in a solubilization buffer containing a non-ionic detergent (e.g., 1% Triton X-100 or CHAPS) to extract membrane proteins.

-

Affinity Chromatography: If the enzyme is heterologously expressed with an affinity tag (e.g., His-tag or Strep-tag), use the appropriate affinity chromatography resin for purification. Elute the bound protein using a suitable elution buffer (e.g., imidazole for His-tagged proteins).

-

Size-Exclusion Chromatography: For further purification, subject the eluted fraction to size-exclusion chromatography to separate proteins based on their molecular size.

-

Purity Assessment: Analyze the purity of the final protein fraction by SDS-PAGE and confirm its identity by Western blotting using specific antibodies, if available.

Protocol for In Vitro Enzyme Assay of Isoflavonoid Prenyltransferase

This assay is designed to determine the activity and substrate specificity of the purified prenyltransferase.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

Purified prenyltransferase (1-10 µg)

-

Genistein (e.g., 50 µM, dissolved in DMSO)

-

DMAPP (e.g., 100 µM)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2)

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products.

-

Product Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of this compound.

Protocol for Precursor Feeding Studies

Feeding studies using labeled precursors can confirm the biosynthetic pathway in vivo.

Methodology:

-

Precursor Preparation: Synthesize or obtain a labeled precursor, such as 13C- or 14C-labeled L-phenylalanine or genistein.

-

Administration: Administer the labeled precursor to the plant or cell culture system that produces this compound.

-

Incubation: Allow the plant or cell culture to metabolize the labeled precursor for a specific period.

-

Extraction and Analysis: Extract the isoflavonoids from the tissue and analyze the incorporation of the label into this compound using techniques such as LC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The biosynthesis of this compound follows the general isoflavonoid pathway, culminating in a key prenylation step of the genistein intermediate. While the specific enzymes involved in the later stages of this compound formation in its native plant sources require further detailed characterization, the information and protocols provided in this guide offer a solid foundation for researchers to investigate this pathway. Future work focusing on the isolation, cloning, and characterization of the specific isoflavonoid prenyltransferase from Pueraria or Erythrina species will be instrumental in enabling the biotechnological production of this promising bioactive compound.

Erythrinin C: A Technical Review of Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin C is an isoflavonoid, a class of polyketide secondary metabolites, that has been isolated from various plant species, including from the roots of Pueraria peduncularis and plants of the Erythrina genus.[1] Flavonoids, in general, are recognized for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1] this compound, specifically, has emerged as a molecule of significant interest due to its demonstrated cytotoxic effects against cancer cell lines and its potential as a targeted therapeutic agent. This technical guide provides a comprehensive review of the current research on this compound, summarizing quantitative data, detailing experimental protocols, and visualizing its proposed mechanisms of action.

Biological Activities and Therapeutic Targets

Anticancer Activity

The primary therapeutic potential of this compound investigated to date is its anticancer activity. Research has highlighted its efficacy against various cancer cell lines and identified a key molecular target.

1. Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The most significant finding is the identification of this compound as a potent antagonist of human dihydroorotate dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for cell proliferation.[2] Cancer cells, particularly those in rapidly proliferating leukemias like Acute Myeloid Leukemia (AML), are highly dependent on this pathway, making DHODH a valuable therapeutic target.[2]

An in silico study demonstrated that this compound exhibits a strong binding affinity to the active site of DHODH, even greater than that of known inhibitors.[1] This potent inhibition is predicted to disrupt pyrimidine synthesis, thereby halting the proliferation of cancer cells.[1]

2. Cytotoxicity Against Cancer Cell Lines

In vitro studies have confirmed the cytotoxic potential of this compound. It has shown strong inhibitory effects against both lung adenocarcinoma and breast cancer cell lines.[1] This broad activity suggests its potential applicability across different cancer types.

Putative Anti-inflammatory Activity

While direct experimental studies on the anti-inflammatory mechanism of this compound are limited, flavonoids as a class are well-known for their anti-inflammatory properties.[1] A common mechanism for this effect is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[3][][5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[3] It is hypothesized that this compound may exert anti-inflammatory effects by modulating this critical pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in silico and in vitro studies on this compound.

| Compound | Target | Binding Energy (dG score, kcal/mol) | Reference |

| This compound | DHODH | -11.395 | [1] |

| Wighteone | DHODH | -11.178 | [1] |

| Genistein | DHODH | -8.909 | [1] |

| 8-O-methylretusin | DHODH | -7.895 | [1] |

| BAY 2402234 (Standard Inhibitor) | DHODH | -9.206 | [1] |

| Compound | Cell Line | Activity | Value | Reference |

| This compound | Lung Adenocarcinoma | Cytotoxicity | 42.07% | [1] |

| This compound | Breast Cancer | Cytotoxicity | 47.86% | [1] |

| Wighteone | Lung Adenocarcinoma | Inhibition | 32.12% | [1] |

| 8-O-methylretusin | Lung Adenocarcinoma | Inhibition | 31.10% | [1] |

| Genistein | Breast Cancer | Inhibition | 12.80% | [1] |

Experimental Protocols

Protocol 1: In Silico Molecular Docking of this compound against DHODH

This protocol outlines the computational methodology used to predict the binding interaction between this compound and the DHODH enzyme, as described in the literature.[1][2]

-

Target Protein Preparation:

-

The 3D crystallographic structure of human DHODH (e.g., PDB ID: 6QU7) is retrieved from the Protein Data Bank.

-